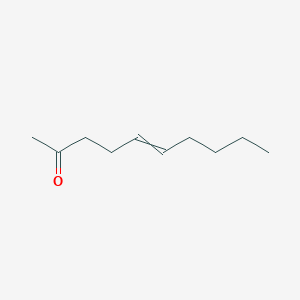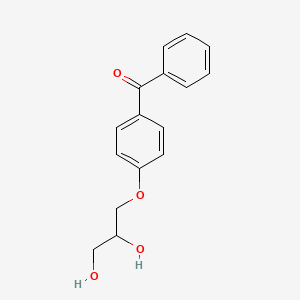
(4-(2,3-Dihydroxypropoxy)phenyl)(phenyl)methanone
Overview
Description
(4-(2,3-Dihydroxypropoxy)phenyl)(phenyl)methanone is an organic compound that features a benzoyl group attached to a phenyl ring, which is further connected to a glycerol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2,3-Dihydroxypropoxy)phenyl)(phenyl)methanone typically involves the esterification of glycerol with 4-benzoylbenzoic acid. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts such as sulfuric acid or sodium hydroxide can enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: (4-(2,3-Dihydroxypropoxy)phenyl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the glycerol backbone can be oxidized to form aldehydes or carboxylic acids.
Reduction: The benzoyl group can be reduced to a hydroxyl group under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitrating agents in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of benzoylbenzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated benzoylphenyl glycerol derivatives.
Scientific Research Applications
(4-(2,3-Dihydroxypropoxy)phenyl)(phenyl)methanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(2,3-Dihydroxypropoxy)phenyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The benzoyl group can interact with enzymes and receptors, modulating their activity. The glycerol backbone can influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.
Comparison with Similar Compounds
Benzophenone: Shares the benzoyl group but lacks the glycerol backbone.
Glycerol: Lacks the benzoylphenyl group but shares the glycerol backbone.
4-Benzoylbenzoic Acid: Shares the benzoylphenyl group but lacks the glycerol backbone.
Uniqueness: (4-(2,3-Dihydroxypropoxy)phenyl)(phenyl)methanone is unique due to the combination of the benzoylphenyl group and the glycerol backbone, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in the individual components.
Properties
Molecular Formula |
C16H16O4 |
|---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
[4-(2,3-dihydroxypropoxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C16H16O4/c17-10-14(18)11-20-15-8-6-13(7-9-15)16(19)12-4-2-1-3-5-12/h1-9,14,17-18H,10-11H2 |
InChI Key |
VVJYBNKHWPNIJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC(CO)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
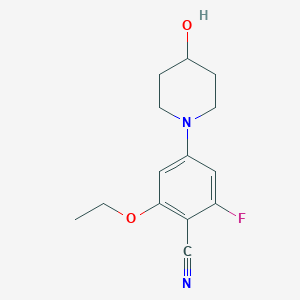
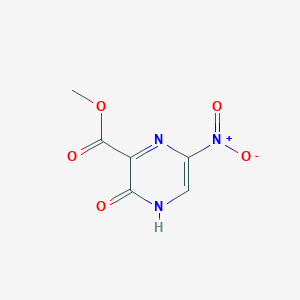
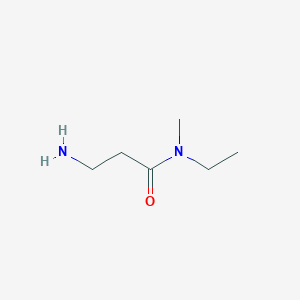
![2-[4-(4-Oxidanylidene-3h-Quinazolin-2-Yl)phenoxy]ethanoic Acid](/img/structure/B8493095.png)

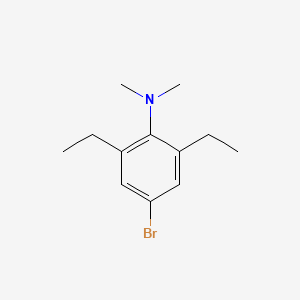

![1-Benzyl-3-[4-(4-ethoxyphenyl)-4-methylpent-1-en-1-yl]benzene](/img/structure/B8493127.png)
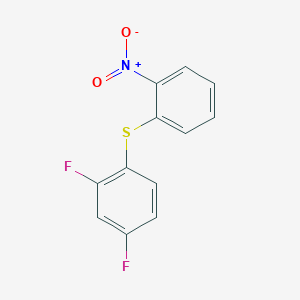
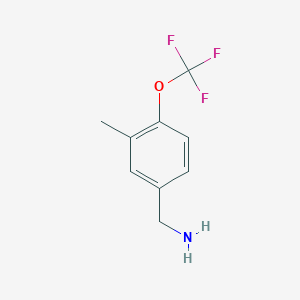
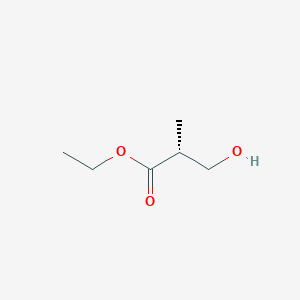
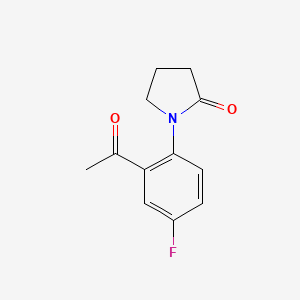
![2-Pyridinecarboxylic acid,4-[4-(4-nitrophenyl)-1-piperazinyl]-,hydrazide](/img/structure/B8493173.png)
